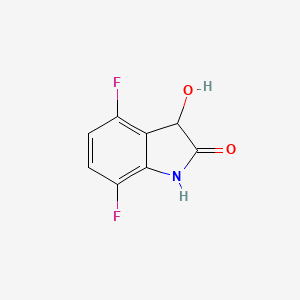
4,7-Difluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-Difluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Difluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one can be achieved through several methods. One common approach involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole structure . Another method includes the use of N,N-dimethylmethylene ammonium chloride in acetic acid to install the gramine side chain, followed by the elimination of the tosyl masking group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
4,7-Difluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxy group to a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: Fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction would regenerate the hydroxy group.
Wissenschaftliche Forschungsanwendungen
4,7-Difluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex indole derivatives.
Industry: Used in the synthesis of various organic compounds and materials.
Wirkmechanismus
The mechanism of action of 4,7-Difluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to multiple receptors with high affinity, influencing various biological processes
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Indolinone: Another indole derivative with similar biological activities.
Oxindole: Known for its antiviral and anticancer properties.
Indole-3-acetic acid: A plant hormone with various biological functions.
Uniqueness
4,7-Difluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one is unique due to the presence of fluorine atoms, which can enhance its biological activity and stability. The hydroxy group also provides additional sites for chemical modification, making it a versatile compound for research and development.
Eigenschaften
Molekularformel |
C8H5F2NO2 |
|---|---|
Molekulargewicht |
185.13 g/mol |
IUPAC-Name |
4,7-difluoro-3-hydroxy-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C8H5F2NO2/c9-3-1-2-4(10)6-5(3)7(12)8(13)11-6/h1-2,7,12H,(H,11,13) |
InChI-Schlüssel |
RRCDDFXWGFLXBL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C(=C1F)C(C(=O)N2)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


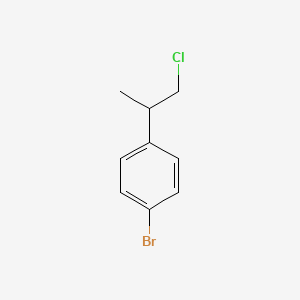
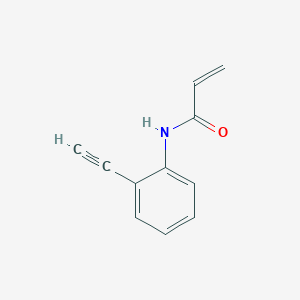
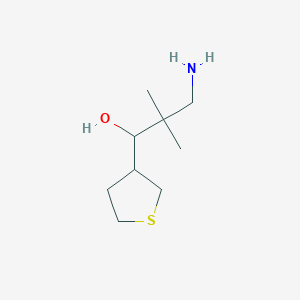
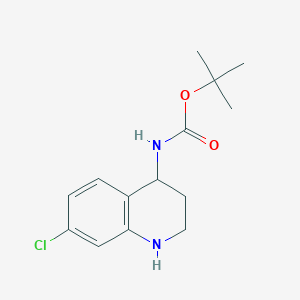
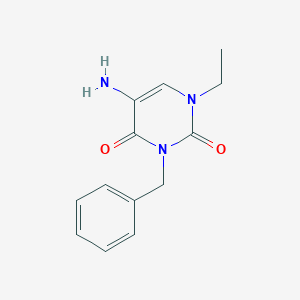


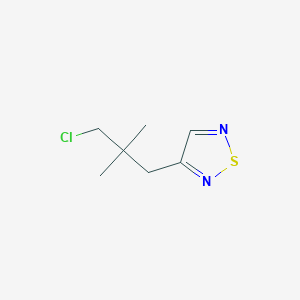


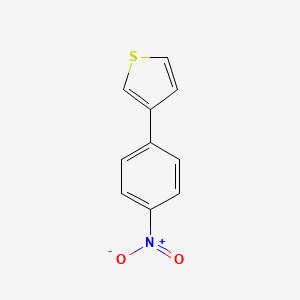
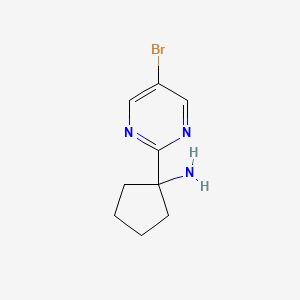
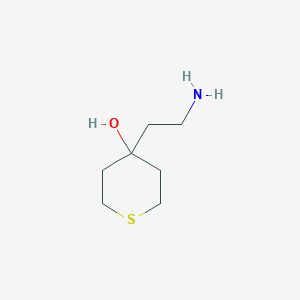
![3-Amino-2-(propan-2-yl)-2H,4H,6H,7H-5lambda6-thiopyrano[4,3-c]pyrazole-5,5-dione](/img/structure/B13175936.png)
